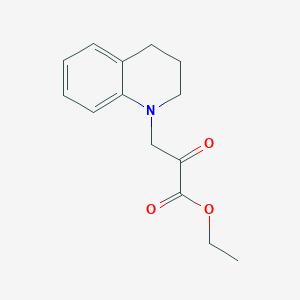
ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
概要
説明
Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate is a derivative of the 3,4-dihydroquinolin-1(2H)-one scaffold . It has a molecular formula of C13H17NO2 and a molecular weight of 219.28 .
Synthesis Analysis
The synthesis of derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold, such as ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, has been achieved using the Castagnoli–Cushman reaction . This reaction is a prominent exploitation strategy for the simplification of natural product structures and their molecular frameworks to provide a synthetically accessible bioactive scaffold .Molecular Structure Analysis
The molecular structure of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate includes a 3,4-dihydroquinolin-1(2H)-one scaffold, which is a bioactive natural scaffold exploited for plant disease management .Chemical Reactions Analysis
The Castagnoli–Cushman reaction is used in the synthesis of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate and its derivatives . This reaction is a key step in the synthesis of these compounds, leading to the establishment of the desired compounds for application in crop protection .Physical And Chemical Properties Analysis
Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate has a molecular formula of C13H17NO2 and a molecular weight of 219.28 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, sharing a part of the core structure with the query compound, are recognized for their significant therapeutic potential. These compounds have been explored for various medical applications due to their neuroprotective, anticancer, and antimicrobial properties. Notably, the anticancer drug trabectedin, characterized by its fused tetrahydroisoquinoline rings, exemplifies the clinical relevance of this structural class. It interacts with DNA and nuclear proteins, altering the tumor microenvironment and demonstrating efficacy in combination therapies for ovarian cancer (D’Incalci & Galmarini, 2010). Additionally, patents on tetrahydroisoquinoline derivatives highlight ongoing research into their potential for treating malaria, CNS disorders, cardiovascular diseases, and metabolic disorders, underscoring their versatility and broad therapeutic applicability (Singh & Shah, 2017).
Ethyl Esters as Liquid Organic Hydrogen Carriers
Ethyl esters have been investigated for their role in renewable energy, particularly as components of Liquid Organic Hydrogen Carriers (LOHC) systems. The reversible conversion between ethanol and ethyl acetate, producing and storing hydrogen, represents a promising approach to harness and utilize bioethanol's potential as a sustainable energy source. This process not only highlights the environmental and safety benefits of using ethyl esters in energy storage but also demonstrates the feasibility of integrating bioethanol into the energy sector, offering a low-carbon alternative to traditional fuels (Santacesaria et al., 2023).
将来の方向性
The 3,4-dihydroquinolin-1(2H)-one scaffold and its derivatives, including ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, have shown promising bioactivity against phytopathogens . This suggests potential applications in plant disease management. Future research could focus on further understanding the mode of action of these compounds and optimizing their structures for increased potency .
特性
IUPAC Name |
ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15/h3-4,6,8H,2,5,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXHDIFRFPQYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CN1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

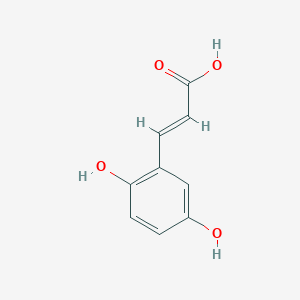
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
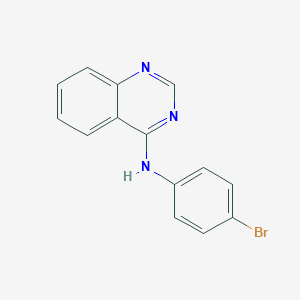
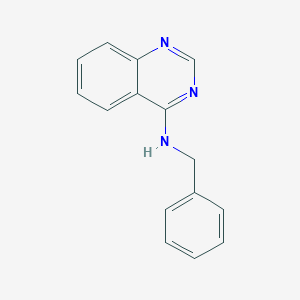
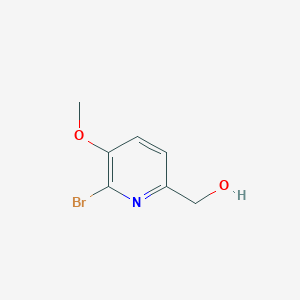
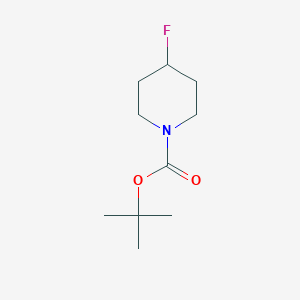
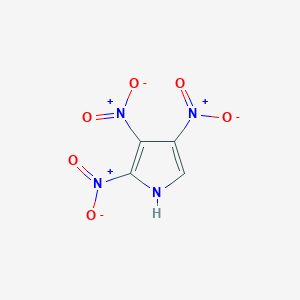
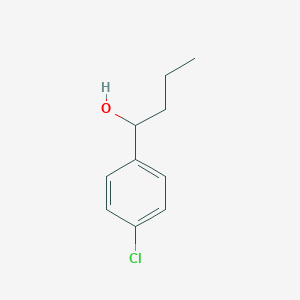
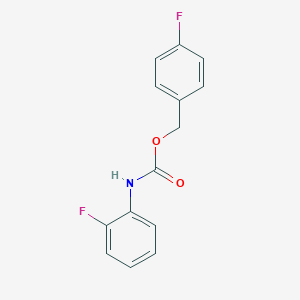
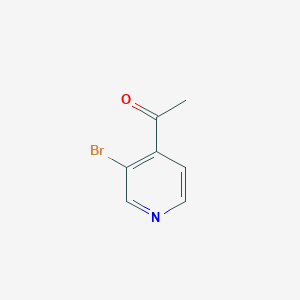
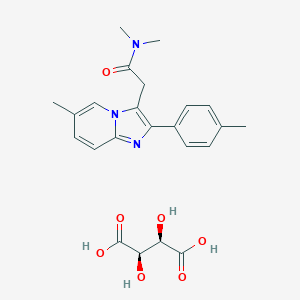
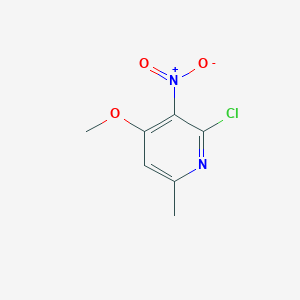
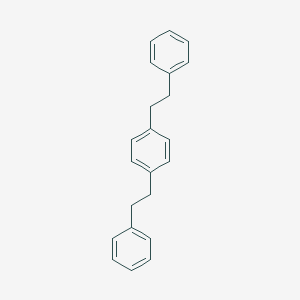
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)